molecular formula C9H10BN3O2 B1532067 1-(Pyridin-3-ylmethyl)pyrazole-4-boronic acid CAS No. 1141888-95-0

1-(Pyridin-3-ylmethyl)pyrazole-4-boronic acid

Cat. No.: B1532067
CAS No.: 1141888-95-0
M. Wt: 203.01 g/mol
InChI Key: ALCBGBRWURGODI-UHFFFAOYSA-N
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Description

1-(Pyridin-3-ylmethyl)pyrazole-4-boronic acid is an organic compound with the molecular formula C9H10BN3O2. It is a boronic acid derivative that features a pyrazole ring substituted with a pyridin-3-ylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-ylmethyl)pyrazole-4-boronic acid typically involves the reaction of pyrazole derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide . The reaction conditions usually include a base such as potassium carbonate, a palladium catalyst, and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-ylmethyl)pyrazole-4-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Pyridin-3-ylmethyl)pyrazole-4-boronic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-(Pyridin-3-ylmethyl)pyrazole-4-boronic acid is unique due to the presence of both a pyridine and a pyrazole ring, which provides a distinct electronic environment and steric properties. This uniqueness enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

[1-(pyridin-3-ylmethyl)pyrazol-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BN3O2/c14-10(15)9-5-12-13(7-9)6-8-2-1-3-11-4-8/h1-5,7,14-15H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCBGBRWURGODI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)CC2=CN=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675403
Record name {1-[(Pyridin-3-yl)methyl]-1H-pyrazol-4-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1141888-95-0
Record name {1-[(Pyridin-3-yl)methyl]-1H-pyrazol-4-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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